molecular formula C12H21BO4 B13400514 ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate

ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate

Cat. No.: B13400514
M. Wt: 240.11 g/mol
InChI Key: DFGFDUCQEBGHBQ-UHFFFAOYSA-N
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Description

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate is an organoboron compound with the empirical formula C12H21BO4 and a molecular weight of 240.10 g/mol . This compound is known for its unique structure, which includes a boron atom bonded to a dioxaborolane ring and an ethyl ester group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate can be synthesized through several methods. One common approach involves the borylation of alkenes or alkynes using transition metal catalysts. For example, the hydroboration of alkenes with pinacolborane in the presence of a palladium catalyst can yield the desired product . Another method involves the coupling of aryl iodides with pinacolborane using a copper catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroboration reactions. The process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity. The product is then purified through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The boron atom can participate in substitution reactions, forming new carbon-boron bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium or copper catalysts are often employed in substitution reactions.

Major Products

    Oxidation: Boronic acids or boronate esters.

    Reduction: Alcohols.

    Substitution: Various organoboron compounds.

Scientific Research Applications

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate involves the formation of carbon-boron bonds through various catalytic processes. The boron atom in the compound acts as a Lewis acid, facilitating the formation of new bonds with carbon atoms. This property makes it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate can be compared with other similar compounds, such as:

These compounds share similar reactivity and applications but differ in their specific substituents and resulting properties.

Properties

IUPAC Name

ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO4/c1-7-15-10(14)8-9(2)13-16-11(3,4)12(5,6)17-13/h8H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGFDUCQEBGHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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